
7-Fluoro-2,4-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,4-dimethylquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,4-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 4-fluoroaniline with appropriate reagents to form the desired quinoline structure . Another approach involves the use of cyclocondensation reactions with various catalysts such as magnesium chloride or cupric nitrate .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of different derivatives.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, similar to benzene and pyridine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives with enhanced biological activities .
Scientific Research Applications
7-Fluoro-2,4-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to its antibacterial effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 6,7-Difluoroquinoline
- 5,6,7,8-Tetrachloroquinoline
Comparison: 7-Fluoro-2,4-dimethylquinoline is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. For example, the presence of both fluorine and methyl groups can enhance its lipophilicity and ability to penetrate biological membranes .
Biological Activity
7-Fluoro-2,4-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial, antineoplastic, and antimalarial agent. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F N
- Molecular Weight : Approximately 165.18 g/mol
- Structure : The compound features a quinoline ring with a fluorine atom at the 7-position and methyl groups at the 2 and 4 positions, contributing to its unique electronic properties and biological reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The compound may inhibit bacterial growth by interfering with DNA replication or inhibiting specific enzymes critical for bacterial survival.
- Antimalarial Activity : It targets Plasmodium falciparum by inhibiting hematin crystallization, a crucial process for the parasite's heme detoxification. This mechanism is common among quinoline derivatives .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes the biological activity of this compound and related compounds based on various studies:
Antimalarial Activity
A study evaluating various quinoline derivatives found that this compound exhibited potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compound's IC50 values ranged from 0.014 to 5.87μM, indicating its effectiveness compared to standard treatments .
Anticancer Research
Research into the anticancer properties of related quinoline derivatives showed that some compounds with similar structures demonstrated significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). For instance, derivatives with modifications at the quinoline ring were found to have IC50 values below 50μM, highlighting their potential for further development in cancer therapy .
Q & A
Q. Basic: What synthetic strategies are effective for preparing 7-Fluoro-2,4-dimethylquinoline?
Answer:
The synthesis typically involves multi-step organic reactions, with fluorination and cyclization as critical steps. Key methods include:
- Quinoline Core Formation : Cyclization of substituted aniline derivatives with ketones or aldehydes under acidic conditions (e.g., Skraup or Doebner-Miller reactions) .
- Fluorination : Introduction of fluorine at the 7-position using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–40°C) .
- Methylation : Alkylation at the 2- and 4-positions via Friedel-Crafts alkylation or nucleophilic substitution with methyl halides .
Optimization Tips :
- Use anhydrous conditions for fluorination to avoid side reactions.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to minimize impurities .
Q. Basic: How is structural characterization of this compound performed?
Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- NMR : 1H and 13C NMR confirm substituent positions (e.g., methyl groups at 2/4, fluorine at 7). Fluorine’s deshielding effect is observable in 19F NMR (~-120 to -140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 192.1) .
- X-ray Crystallography : Resolves spatial arrangement and bond angles (e.g., dihedral angles between quinoline and substituents) .
Example Data :
Technique | Key Observations |
---|---|
1H NMR (CDCl₃) | δ 2.45 (s, 3H, 4-CH₃), δ 2.70 (s, 3H, 2-CH₃) |
X-ray | Dihedral angle: 48.1° between rings |
Q. Advanced: How do substitution patterns (e.g., fluorine position) influence bioactivity?
Answer:
Fluorine’s electronegativity and steric effects modulate electronic properties and binding affinity. Comparative studies show:
- Antimicrobial Activity : 7-Fluoro derivatives exhibit enhanced activity against S. aureus (MIC = 2 µg/mL) compared to non-fluorinated analogs (MIC = 8 µg/mL), likely due to improved membrane penetration .
- Enzyme Inhibition : Fluorine at the 7-position increases selectivity for bacterial DNA gyrase by forming hydrogen bonds with active-site residues .
Structure-Activity Relationship (SAR) :
Derivative | Activity (IC₅₀) | Notes |
---|---|---|
7-Fluoro-2,4-dimethyl | 0.8 µM | Optimal fluorine position |
6-Fluoro-2,4-dimethyl | 3.2 µM | Reduced binding affinity |
Q. Advanced: How can contradictory data on cytotoxicity be resolved?
Answer:
Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 1–20 µM) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
- Impurity Effects : Trace solvents (e.g., DMSO residues) or byproducts (e.g., dehalogenated compounds) alter results .
Mitigation Strategies :
- Standardize assays using ISO-certified cell lines and controls.
- Validate compound purity via HPLC (>98%) before testing .
Q. Advanced: What computational methods predict reactivity of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to guide functionalization .
Case Study :
DFT predicts the 7-fluoro group stabilizes the quinoline ring via resonance, reducing activation energy for nucleophilic substitution at the 4-CH₃ position by 15% .
Q. Methodological: How to optimize reaction yields in fluorination steps?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states .
- Catalysis : Add Lewis acids (e.g., BF₃·Et₂O) to accelerate fluorination (yield increases from 45% to 72%) .
Table: Fluorination Conditions
Fluorinating Agent | Temp (°C) | Yield (%) |
---|---|---|
Selectfluor™ | 40 | 72 |
DAST | 0 | 65 |
Q. Advanced: What crystallographic techniques elucidate packing arrangements?
Answer:
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., C-H···O bonds) influencing stability .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H = 65%, H···F = 12%) to crystal packing .
Key Finding : Weak C8–H8···O1 interactions in this compound form 1D chains, enhancing thermal stability (mp = 397 K) .
Properties
CAS No. |
708-72-5 |
---|---|
Molecular Formula |
C11H10FN |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
7-fluoro-2,4-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 |
InChI Key |
CGAZFIDGJQHSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.